4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Description
4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound. It is a CYP11A1 inhibitor, which are useful in the treatment of hormonally regulated cancers, such as prostate cancer and breast cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. The process includes the preparation of 4H-pyranone structured CYP11A1 inhibitors and key intermediates thereof . Protodeboronation of pinacol boronic esters utilizing a radical approach is also reported .Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One study focused on the identification of the cytochrome P450 enzymes involved in the in vitro oxidative metabolism of a novel antidepressant, highlighting the metabolic pathways and enzymatic interactions for similar compounds. The study emphasized the importance of understanding drug metabolism for the development of new therapeutics, providing insights into the metabolic stability and potential drug-drug interactions (Hvenegaard et al., 2012).
Chemical Synthesis and Characterization
Another aspect of research on related compounds includes the synthesis and characterization of novel cyano oximino sulfonate esters, demonstrating the diversity of chemical modifications possible with the core structure of the compound. These studies contribute to the development of new chemical entities with potential therapeutic applications (El‐Faham et al., 2014).
Pharmacological Applications
Research into benzamide derivatives as potent serotonin 4 receptor agonists represents another scientific application, exploring the therapeutic potential of such compounds in gastrointestinal motility disorders. These studies offer insights into the design and optimization of receptor-specific drugs, highlighting the medicinal chemistry efforts involved in creating more effective and selective therapeutic agents (Sonda et al., 2003).
Analytical and Quality Control Techniques
The development of analytical methods for the detection and quantification of impurities in pharmaceuticals is a critical aspect of ensuring drug safety and efficacy. Research into novel impurities of anti-diabetic drugs, including methods for their identification, isolation, and synthesis, showcases the importance of analytical chemistry in the pharmaceutical industry (Kancherla et al., 2018).
Properties
IUPAC Name |
4-cyano-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUGAQNRAJWILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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